5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methylphenol with appropriate reagents to introduce the phenoxy group, followed by the formation of the pyrazole ring. One common method involves the use of hydrazine derivatives and aldehydes under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and phenoxy group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the phenoxy group, which may affect its reactivity and binding properties.
5-(4-Methoxyphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.
Uniqueness
5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 4-methylphenoxy group, which imparts specific electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity in biological applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(4-methylphenoxy)-1,3-diphenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSLBNQUFOGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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